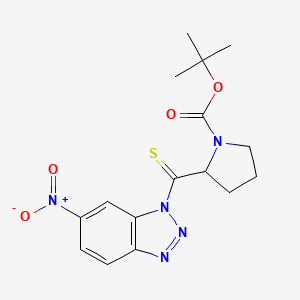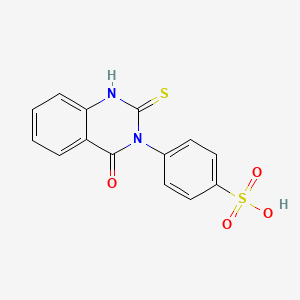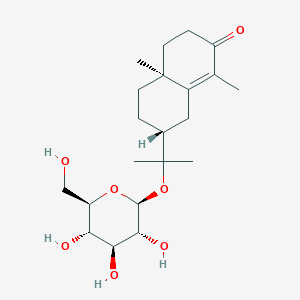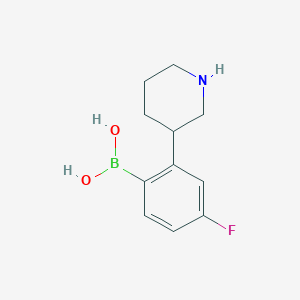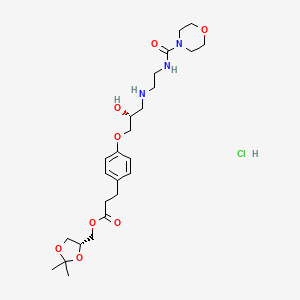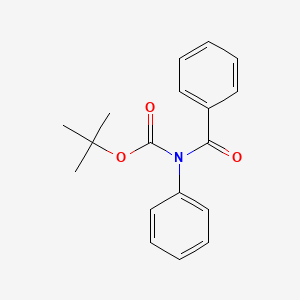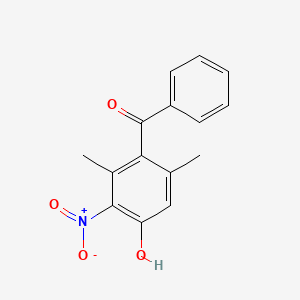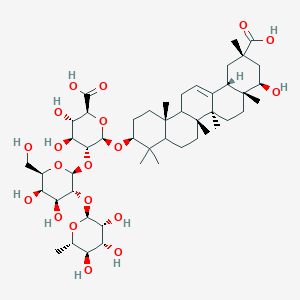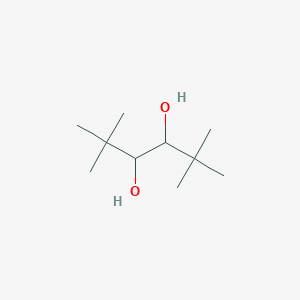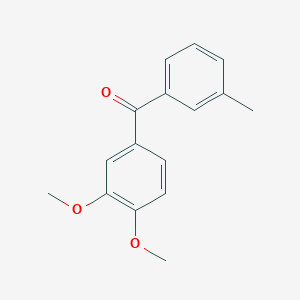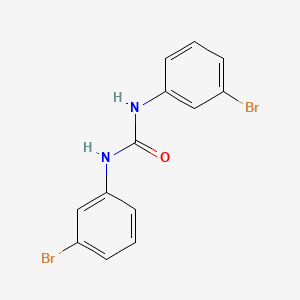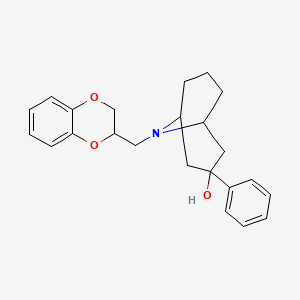
1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a bromine atom attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound followed by the introduction of trifluoromethoxy groups. One common method includes the reaction of 2,3-dihydroxybenzaldehyde with trifluoromethanesulfonic anhydride to form the corresponding trifluoromethoxy derivative. This intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the final product .
Analyse Chemischer Reaktionen
1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to alcohols using appropriate reagents.
Cycloaddition Reactions: The presence of trifluoromethoxy groups can facilitate cycloaddition reactions, forming complex cyclic structures.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy groups can enhance the compound’s binding affinity to these targets through hydrophobic interactions and hydrogen bonding. The bromine atom can participate in halogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one include:
1-(2,3-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one: Lacks the methoxy groups, which can affect its reactivity and binding properties.
1-(2,3-Dimethoxyphenyl)-2-bromopropan-1-one: Contains methoxy groups instead of trifluoromethoxy, resulting in different electronic and steric effects.
1-(2,3-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one:
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of trifluoromethoxy groups and a bromine atom.
Eigenschaften
Molekularformel |
C11H7BrF6O3 |
|---|---|
Molekulargewicht |
381.07 g/mol |
IUPAC-Name |
1-[2,3-bis(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(12)8(19)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-5H,1H3 |
InChI-Schlüssel |
MVEOSHJAXMTFDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C(=CC=C1)OC(F)(F)F)OC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


